molecular formula C11H10N2O B13607559 2-(5-Oxopyrrolidin-3-yl)benzonitrile

2-(5-Oxopyrrolidin-3-yl)benzonitrile

Cat. No.: B13607559
M. Wt: 186.21 g/mol
InChI Key: GQHNRNMGUBAWTC-UHFFFAOYSA-N
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Description

2-(5-Oxopyrrolidin-3-yl)benzonitrile is a chemical compound that features a pyrrolidine ring fused with a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxopyrrolidin-3-yl)benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile precursor. One common method includes the cyclization of a suitable nitrile with a pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxopyrrolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-(5-Oxopyrrolidin-3-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxopyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Oxopyrrolidin-3-yl)benzonitrile is unique due to its combination of a pyrrolidine ring with a benzonitrile group, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(5-oxopyrrolidin-3-yl)benzonitrile

InChI

InChI=1S/C11H10N2O/c12-6-8-3-1-2-4-10(8)9-5-11(14)13-7-9/h1-4,9H,5,7H2,(H,13,14)

InChI Key

GQHNRNMGUBAWTC-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2C#N

Origin of Product

United States

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